molecular formula C13H13ClN2 B1299309 (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine CAS No. 680185-71-1

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B1299309
CAS No.: 680185-71-1
M. Wt: 232.71 g/mol
InChI Key: PNKPOYFGEPYCBE-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a pyridin-2-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-2-ylmethyl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is unique due to its combination of the chlorobenzyl and pyridin-2-ylmethyl-amine groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKPOYFGEPYCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237436
Record name N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680185-71-1
Record name N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680185-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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